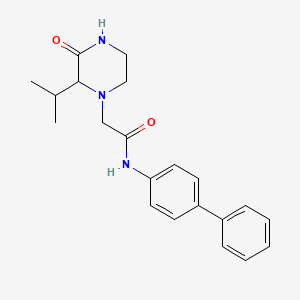![molecular formula C19H20N2O4S B7552546 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7552546.png)
1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one, also known as DMBS, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one involves the inhibition of various signaling pathways that are involved in cell proliferation, survival, and migration. 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one inhibits the PI3K/Akt/mTOR pathway, which is known to be upregulated in various cancer cells. 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one also activates the mitochondrial pathway by inducing the release of cytochrome c, which leads to the activation of caspases and subsequent apoptosis.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one has been shown to exhibit various biochemical and physiological effects. 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one inhibits the growth and proliferation of cancer cells by inducing apoptosis. 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one also inhibits the migration and invasion of cancer cells by downregulating the expression of various matrix metalloproteinases. 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one has also been shown to exhibit anti-inflammatory activity by inhibiting the expression of various pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one has several advantages for lab experiments. It exhibits potent anticancer activity against various cancer cell lines, making it an ideal compound for in vitro studies. 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one has also been shown to exhibit low toxicity towards normal cells, making it a safe compound for in vivo studies. However, 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one has certain limitations such as its poor solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one research. One of the major areas of research is the development of 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one analogs with improved solubility and bioavailability. Another area of research is the evaluation of 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one in animal models of cancer to determine its efficacy and safety. 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one can also be evaluated for its potential therapeutic applications in other disease conditions such as inflammation and neurodegenerative disorders.
Conclusion:
1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one is a novel compound that exhibits potent anticancer activity and has potential therapeutic applications in various disease conditions. The synthesis method for 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one has been optimized to yield a high purity product, and its mechanism of action involves the inhibition of various signaling pathways. 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one has several advantages for lab experiments, but also has certain limitations. There are several future directions for 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one research, which can lead to the development of novel therapeutic agents.
Synthesis Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one involves the reaction between 3,4-dimethoxybenzaldehyde and 2-mercapto-6-methoxybenzimidazole in the presence of a base and a solvent. The resulting product is then subjected to a reaction with propionyl chloride to obtain 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one. This synthesis method has been optimized to yield a high purity product and has been validated through various analytical techniques such as NMR and mass spectrometry.
Scientific Research Applications
1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research is in the field of cancer. 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one has been shown to exhibit potent anticancer activity against various cancer cell lines including breast, lung, and prostate cancer. 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-11(18(22)12-5-8-16(24-3)17(9-12)25-4)26-19-20-14-7-6-13(23-2)10-15(14)21-19/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTXHCRMUXOKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)OC)SC2=NC3=C(N2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptane-2-carboxylic acid isobutyl-amide](/img/structure/B7552463.png)
![N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide](/img/structure/B7552472.png)
![2-N-[(4-fluorophenyl)methyl]-3-N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)pyrazine-2,3-dicarboxamide](/img/structure/B7552475.png)
![N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7552481.png)

![1-Cyclohexyl-3-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-4-yl]urea](/img/structure/B7552493.png)

![4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide](/img/structure/B7552507.png)
![1-[2-[4-[(5-Bromo-3-methyl-1-benzofuran-2-carbonyl)amino]phenyl]ethyl]piperidine-4-carboxamide](/img/structure/B7552529.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7552534.png)
![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7552539.png)
![(3-Anilinopyrrolidin-1-yl)-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanone](/img/structure/B7552542.png)
![2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7552565.png)
![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-phenyl-2-pyrrolidin-1-ylacetamide](/img/structure/B7552571.png)